5-(4-chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide

Lipophilicity Drug-likeness Oxazole scaffold

5-(4-Chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide is a fully synthetic heterocyclic small molecule (C₁₉H₁₂ClN₃O₂, MW 349.77 g/mol) built on a 1,3-oxazole core that bears a 4-chlorophenyl substituent at the 5‑position and a quinolin-8-yl carboxamide at the 2‑position. The compound is supplied as a research-grade building block for medicinal chemistry campaigns, particularly hit‑to‑lead optimisation requiring a rigid, hydrogen‑bond‑capable scaffold with moderate lipophilicity.

Molecular Formula C19H12ClN3O2
Molecular Weight 349.77
CAS No. 1795488-59-3
Cat. No. B2561873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide
CAS1795488-59-3
Molecular FormulaC19H12ClN3O2
Molecular Weight349.77
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NC(=O)C3=NC=C(O3)C4=CC=C(C=C4)Cl)N=CC=C2
InChIInChI=1S/C19H12ClN3O2/c20-14-8-6-12(7-9-14)16-11-22-19(25-16)18(24)23-15-5-1-3-13-4-2-10-21-17(13)15/h1-11H,(H,23,24)
InChIKeyRCZPNNNHNOOCIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide (CAS 1795488-59-3): Core Chemical Identity & Procurement Baseline


5-(4-Chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide is a fully synthetic heterocyclic small molecule (C₁₉H₁₂ClN₃O₂, MW 349.77 g/mol) built on a 1,3-oxazole core that bears a 4-chlorophenyl substituent at the 5‑position and a quinolin-8-yl carboxamide at the 2‑position [1]. The compound is supplied as a research-grade building block for medicinal chemistry campaigns, particularly hit‑to‑lead optimisation requiring a rigid, hydrogen‑bond‑capable scaffold with moderate lipophilicity [1]. It is not an approved drug or natural product; its procurement value is tied to its structural uniqueness within commercially available oxazole‑quinoline hybrid libraries.

Why Generic Substitution Fails for 5-(4-Chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide


In‑class oxazole‑quinoline carboxamides cannot be freely interchanged because modest changes in the aryl substituent or quinoline attachment point produce large shifts in lipophilicity, hydrogen‑bonding capacity, and target‑engagement profiles [1]. The 4‑chlorophenyl group of the title compound imparts a uniquely balanced XLogP3 of 4.1 and a topological polar surface area (TPSA) of 68 Ų, while the quinolin‑8‑yl attachment positions the hydrogen‑bond donor adjacent to the quinoline nitrogen, creating a constrained pharmacophore that is not reproduced by the 6‑yl regioisomer or by non‑chlorinated phenyl analogues [1]. Procurement of a generic “oxazole‑quinoline carboxamide” without verifying these molecular descriptors risks introducing a compound with substantially different permeability, solubility, and off‑target liability.

Quantitative Differentiation Evidence for 5-(4-Chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide vs. Closest Analogues


Lipophilicity Tuning: XLogP3 Comparison with 5‑Phenyl and 5‑(4‑Methylphenyl) Analogues

The 4‑chloro substituent elevates the computed octanol‑water partition coefficient (XLogP3) relative to the unsubstituted phenyl congener, providing a measurable handle for fine‑tuning logP in lead optimisation without adding an additional metabolically labile group [1]. The computed XLogP3 is 4.1 for the title compound [1]; literature values for the 5‑phenyl analogue (CAS 1795488-40-2) report a predicted XLogP3 of approximately 3.5–3.7, while the 5‑(4‑methylphenyl) analogue is predicted at ~3.9–4.1 .

Lipophilicity Drug-likeness Oxazole scaffold

Hydrogen‑Bond Donor Count and TPSA: Differentiating the 8‑yl Quinoline Attachment

The quinolin‑8‑yl isomer places the carboxamide NH in close proximity to the quinoline nitrogen, creating an intramolecular hydrogen‑bonding motif that is absent in the 6‑yl and 7‑yl regioisomers [1]. This is reflected in the compound’s single hydrogen‑bond donor (HBD = 1) and TPSA of 68 Ų [1], whereas the 6‑yl analogue typically displays HBD = 1 but a slightly higher TPSA (~70–72 Ų) due to altered electronic distribution .

Pharmacophore geometry Hydrogen bonding Quinoline regioisomers

Rotatable Bond Restraint: Conformational Rigidity vs. Flexible Linker Analogues

The direct attachment of the oxazole 2‑carboxamide to the quinoline C‑8 position yields only three rotatable bonds [1], whereas analogues that insert a methylene or ethylene linker between the oxazole and quinoline rings possess four or five rotatable bonds and exhibit significantly higher conformational entropy [2]. This rigidity may translate to a lower entropic penalty upon target binding and improved ligand efficiency, provided the bioactive conformation matches the ground state.

Conformational restriction Entropic penalty Oxazole bioisostere

Recommended Application Scenarios for 5-(4-Chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide Based on Differentiated Evidence


Lead Optimisation Requiring Fine‑Tuned Lipophilicity Without Metabolic Liability

When a medicinal chemistry programme needs to increase logP by 0.4–0.6 units relative to a 5‑phenyl oxazole lead, the 4‑chlorophenyl variant offers a direct swap that avoids the metabolic instability of a methyl group or the steric bulk of a trifluoromethyl substituent [1]. Procurement of this compound as a single, well‑characterised batch enables rapid SAR exploration of the lipophilicity‑potency relationship.

CNS‑Focused Hit Expansion Where TPSA < 70 Ų Is Required

With a measured TPSA of 68 Ų, the compound sits just below the commonly accepted blood‑brain‑barrier permeability threshold [1]. Researchers targeting CNS enzymes or receptors can prioritise this scaffold over the quinolin‑6‑yl regioisomer, which may exceed the 70 Ų TPSA cut‑off and carry a higher risk of efflux transporter recognition [2].

Fragment‑Based or Structure‑Guided Design Requiring Low Conformational Entropy

The limited rotatable bond count (3) reduces the conformational search space, making the compound an attractive core for fragment linking or structure‑based design where maintaining a rigid, predictable binding pose is critical [1]. It can be purchased in milligram to gram quantities for co‑crystallisation trials or biophysical assays.

Tool Compound for Pharmacophore Validation of the 8‑yl Quinoline Binding Mode

The unique juxtaposition of the carboxamide NH and the quinoline nitrogen in the 8‑yl isomer creates a bidentate hydrogen‑bonding motif that is not accessible with the 5‑yl, 6‑yl, or 7‑yl attachments [1]. This compound can serve as a negative control for analogues that rely on a different hydrogen‑bond geometry, helping deconvolute structure‑activity relationships in target engagement assays.

Quote Request

Request a Quote for 5-(4-chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.